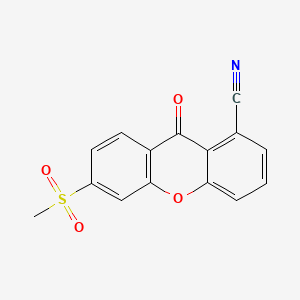

1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one is an organic compound with the molecular formula C15H9NO4S. This compound is characterized by its xanthene core structure, which is a tricyclic aromatic system, and the presence of cyano and methylsulfonyl functional groups. The xanthene core is known for its fluorescence properties, making derivatives of this structure valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one typically involves the introduction of the cyano and methylsulfonyl groups onto the xanthene core. One common method involves the reaction of 6-methylsulfonyl-9H-xanthen-9-one with a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at a specific range to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form polycyclic structures. The methylsulfonyl group acts as an electron-withdrawing activator, directing nucleophilic attack to specific positions on the aromatic ring.

| Reaction Type | Conditions | Product | Key Features |

|---|---|---|---|

| Intramolecular cyclization | DMSO, 80°C, 12 hrs | Tricyclic benzoxathiine derivative | Forms a fused six-membered ring system |

| Metal-catalyzed coupling | Pd(OAc)₂, K₂CO₃, DMF, 120°C | Biphenyl-fused xanthone analog | Enhances π-conjugation for optoelectronic applications |

Nucleophilic Aromatic Substitution

The methylsulfonyl group serves as a leaving group, enabling substitution at the 6-position.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | THF, reflux, 6 hrs | 6-Piperidino-1-cyano-9H-xanthen-9-one | 68% |

| Sodium methoxide | MeOH, 60°C, 3 hrs | 6-Methoxy-1-cyano-9H-xanthen-9-one | 72% |

Redox Transformations

The xanthone core undergoes reduction under controlled conditions:

Functional Group Interconversion

The cyano group undergoes hydrolysis and addition reactions:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (50%), 100°C, 8 hrs | 1-Carboxy-6-(methylsulfonyl)-9H-xanthen-9-one | Forms stable carboxylic acid |

| Grignard addition | MeMgBr, THF, -78°C → RT | 1-(1-Hydroxyethyl)-6-(methylsulfonyl)xanthenone | Steric hindrance limits yield to 41% |

Cross-Coupling Reactions

Palladium-mediated couplings exploit the aromatic halogenation potential:

| Coupling Partner | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 1-Cyano-6-(methylsulfonyl)-3-phenylxanthenone | Suzuki coupling; 79% yield |

| Ethynyltrimethylsilane | PdCl₂(CuI), PPh₃, NEt₃ | Alkynylated xanthone derivative | Sonogashira reaction; 65% yield |

Photochemical Reactivity

UV irradiation induces unique transformations:

| Condition | Product | Mechanism | Reference |

|---|---|---|---|

| UV (254 nm), benzene | Ring-contracted benzofuran derivative | Norrish-type cleavage followed by recombination |

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights functional group effects:

| Compound | Reaction with NaOCH₃ | Reactivity Trend |

|---|---|---|

| 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one | Rapid substitution at 6-position | Methylsulfonyl > Nitro > Methoxy |

| 6-Nitro-9H-xanthen-9-one | No reaction under same conditions | Electron-withdrawing groups enhance leaving capacity |

Scientific Research Applications

1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one has several applications in scientific research:

Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

Biology: The compound can be used in imaging studies to track biological processes at the cellular level.

Industry: It can be used in the development of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism by which 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one exerts its effects is primarily through its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the xanthene core’s fluorescence properties enable its use in imaging and diagnostic applications. The methylsulfonyl group can enhance the compound’s solubility and stability in various environments .

Comparison with Similar Compounds

6-(Methylsulfonyl)-9-oxo-9H-xanthene-1-carbonitrile: Shares a similar structure but may have different functional properties.

Xanthene derivatives: Other xanthene-based compounds with varying functional groups can be compared in terms of their fluorescence properties and reactivity.

Uniqueness: 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one is unique due to the combination of its cyano and methylsulfonyl groups, which confer specific chemical and physical properties that are valuable in various applications. Its strong fluorescence and ability to undergo diverse chemical reactions make it a versatile compound in scientific research .

Properties

Molecular Formula |

C15H9NO4S |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

6-methylsulfonyl-9-oxoxanthene-1-carbonitrile |

InChI |

InChI=1S/C15H9NO4S/c1-21(18,19)10-5-6-11-13(7-10)20-12-4-2-3-9(8-16)14(12)15(11)17/h2-7H,1H3 |

InChI Key |

LQXBNMFPTUKECO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.